5-Dimethylamiloride 5-Dimethylamiloride
Brand Name: Vulcanchem
CAS No.: 1214-79-5
VCID: VC20942069
InChI: InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17)
SMILES: CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Molecular Formula: C8H12ClN7O
Molecular Weight: 257.68 g/mol

5-Dimethylamiloride

CAS No.: 1214-79-5

Cat. No.: VC20942069

Molecular Formula: C8H12ClN7O

Molecular Weight: 257.68 g/mol

* For research use only. Not for human or veterinary use.

5-Dimethylamiloride - 1214-79-5

CAS No. 1214-79-5
Molecular Formula C8H12ClN7O
Molecular Weight 257.68 g/mol
IUPAC Name 3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide
Standard InChI InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17)
Standard InChI Key RXMUPNVSYKGKMY-UHFFFAOYSA-N
SMILES CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Canonical SMILES CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N

Chemical Properties and Structure

5-Dimethylamiloride is a highly pure synthetic compound with potent biological activity. It belongs to the amiloride family but features specific molecular modifications that enhance its selectivity for certain ion transport systems. The compound presents as a crystalline solid with well-defined physicochemical characteristics .

Molecular Characteristics

The molecular properties of 5-Dimethylamiloride are summarized in Table 1, highlighting its key physical and chemical attributes.
Table 1: Chemical and Physical Properties of 5-Dimethylamiloride

PropertyValue
Chemical Name5-(N,N-Dimethyl)amiloride hydrochloride
Molecular Weight294.14 Da
Chemical FormulaC₈H₁₃ClN₇O
Physical AppearanceCrystalline solid
Purity>97% (standard grade), >99% (HPLC grade)
CAS Number1214-79-*
*Complete CAS number not available in source materials
The compound features a specific modification at the C(5) position of the amiloride pharmacophore, which contributes significantly to its enhanced selectivity for certain ion exchangers compared to the parent compound .

Mechanism of Action

5-Dimethylamiloride exhibits multiple mechanisms of action that contribute to its diverse pharmacological effects. Its primary mechanisms involve interactions with ion exchangers and channels, affecting cellular pH regulation and ionic homeostasis.

Inhibition of Na⁺/H⁺ Exchangers

The principal mechanism of 5-Dimethylamiloride involves selective inhibition of Na⁺/H⁺ exchangers (NHE) in cellular membranes. This inhibition results in retention of H⁺ ions within cells and a consequent decrease in intracellular pH . The compound demonstrates varying potency against different NHE isoforms, as detailed in Table 2.
Table 2: Inhibitory Potency of 5-Dimethylamiloride Against Different NHE Isoforms

NHE IsoformKi Value (μM)Inhibitory Effect
NHE10.02Strong inhibition
NHE20.25Moderate to strong inhibition
NHE314.0Moderate inhibition
NHE4N/ALittle to no effect
NHE5N/ALittle to no effect
NHE7N/ALittle to no effect
This selective inhibition profile contributes to the compound's specific cellular effects and potential therapeutic applications .

Effects on TRPA1 Channels

Beyond its effects on NHE, 5-Dimethylamiloride also blocks Transient Receptor Potential Ankyrin 1 (TRPA1) channels. Dose-response studies have established that it inhibits allyl isothiocyanate-induced calcium signaling in TRPA1-expressing cells with an IC₅₀ of approximately 60-80 μM . This activity suggests potential applications in pain management and inflammatory conditions where TRPA1 channels play significant roles.

Additional Ion Transport Effects

5-Dimethylamiloride also demonstrates inhibitory effects on the Na⁺/Ca²⁺ exchanger in cardiac tissues. Interestingly, this inhibition can increase Na⁺/Ca²⁺ exchanger currents in rat cardiomyocytes, contributing to increased calcium sensitivity in both normal and hypertrophied heart cells . This dual action on calcium handling provides a mechanistic basis for its cardioprotective properties.

Biological Effects and Pharmacological Actions

The multiple ion transport mechanisms affected by 5-Dimethylamiloride translate into several important biological effects across different tissue types and physiological systems.

Effects on Pancreatic β-Cells and Insulin Secretion

5-Dimethylamiloride exerts profound effects on pancreatic β-cell function and insulin secretion. It strongly enhances nutrient-stimulated insulin release in islets from both healthy and diabetic mice . The compound also demonstrates unique effects on time-dependent potentiation (TDP) of insulin secretion, which refers to the enhancement of insulin response resulting from a memory induced by previous exposure to certain secretagogues like glucose .
These effects are partially mediated through inhibition of neuronal nitric oxide synthase (nNOS), which increases arginine availability. Additionally, 5-Dimethylamiloride may activate mitochondrial α-ketoglutarate dehydrogenase, providing another pathway for its insulin-enhancing effects . Previous research has demonstrated that oral treatment with 5-Dimethylamiloride results in marked improvement of insulin release in isolated islets from diabetic mice models .

Cardiovascular Effects

5-Dimethylamiloride demonstrates significant cardioprotective properties. It effectively protects the right ventricular wall against ischemia-reperfusion dysfunction, maintaining this protection even in the presence of cardiac glycosides like ouabain . The compound normalizes tissue sodium levels, which appears to be a key mechanism underlying its ability to protect against severe reperfusion-induced cardiac contractile dysfunction .
The observed increase in calcium sensitivity in both normal and hypertrophied cardiomyocytes suggests that 5-Dimethylamiloride may have therapeutic potential in heart failure and other cardiac conditions characterized by impaired contractility .

Cellular pH Regulation and Related Effects

By inhibiting Na⁺/H⁺ exchangers, 5-Dimethylamiloride causes retention of H⁺ ions and decreases intracellular pH. This pH regulation affects numerous cellular processes, including membrane electrical activity, intracellular Ca²⁺ signaling, and K⁺ retention . These effects collectively contribute to the compound's diverse pharmacological actions across different cell types and tissues.

Research Findings and Experimental Data

In Vitro Studies

In vitro studies have provided critical insights into the cellular and molecular mechanisms of 5-Dimethylamiloride. Research using TRPA1-expressing HEK-293 cells loaded with Calcium 5 dye demonstrated that the compound inhibits allyl isothiocyanate-induced calcium signaling in a dose-dependent manner, with increasing inhibition observed at 50, 100, and 200 μM concentrations .
Studies on isolated pancreatic islets have shown that 5-Dimethylamiloride enhances insulin secretion and enables time-dependent potentiation to occur in situations where it is normally absent . These effects were partially attributed to inhibition of neuronal nitric oxide synthase and activation of mitochondrial α-ketoglutarate dehydrogenase .

Animal Studies

Animal studies have provided compelling evidence for the therapeutic potential of 5-Dimethylamiloride, particularly in diabetes and cardiovascular conditions. In multiple mouse models of type 2 diabetes, oral administration of the compound resulted in marked improvement of glucose homeostasis .
Cardiac studies have demonstrated that 5-Dimethylamiloride protects against ischemia-reperfusion dysfunction in the right ventricular wall, both in the presence and absence of ouabain . This protection appears to be mediated through normalization of tissue sodium levels, offering insights into potential therapeutic mechanisms .

Comparative Studies

Comparative studies with other amiloride derivatives have helped position 5-Dimethylamiloride within the broader pharmacological landscape. Unlike the parent compound amiloride, which has relatively broad effects on multiple ion transport systems, 5-Dimethylamiloride demonstrates enhanced selectivity for specific NHE isoforms, particularly NHE1 and NHE2 .
This selectivity profile differs from other derivatives like 5-(N,N-hexamethylene)amiloride (HMA), which has been studied for potential anticancer applications . While HMA efficiently kills bulk breast tumor cells independent of tumor subtype or proliferation state, 5-Dimethylamiloride has been primarily investigated for metabolic and cardiovascular applications .

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257.6797 g/mol